molecular formula C10H14F3NO B15093914 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one

Cat. No.: B15093914
M. Wt: 221.22 g/mol
InChI Key: FCRFMIMSOZJWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-2-azaspiro[45]decan-3-one is a synthetic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, to introduce the trifluoromethyl group into the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one has several scientific research applications:

Comparison with Similar Compounds

  • 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 2,8-Diazaspiro[4.5]decan-1-one derivatives

Comparison: 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in certain applications compared to similar compounds .

Properties

Molecular Formula

C10H14F3NO

Molecular Weight

221.22 g/mol

IUPAC Name

8-(trifluoromethyl)-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-8(15)14-6-9/h7H,1-6H2,(H,14,15)

InChI Key

FCRFMIMSOZJWGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CC(=O)NC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.